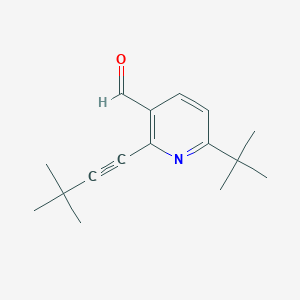
6-Tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinaldehyde
Cat. No. B8326148
M. Wt: 243.34 g/mol
InChI Key: CNSBKQDIQWSLAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09273080B2
Procedure details


310 ml (315 mmol) of diisobutylaluminium hydride, 1M in toluene, are added dropwise to a solution, cooled to −78° C., of 72.1 g (300 mmol) of 6-tert-butyl-2-(3,3-dimethylbut-1-ynyl)nicotinonitrile, S62, in 1500 ml of dichloromethane at such a rate that the temperature does not exceed −65° C. When the addition is complete, the reaction mixture is stirred at −78° C. for a further 2 h, then allowed to warm slowly to room temperature and stirred for a further 12 h. After re-cooling to −10° C., 300 ml of THF and then, with vigorous stirring, 400 ml of 2 N sulfuric acid (exothermic!) are added, and the mixture is stirred at room temperature for a further 12 h. After re-cooling to −10° C., a solution of 70 g of NaOH in 300 ml of water is added, the aqueous phase is separated off, the organic phase is washed three times with 1000 ml of water each time, once with 500 ml of saturated sodium chloride solution, dried over magnesium sulfate, and the solvent is removed in vacuo.


Quantity
72.1 g
Type
reactant
Reaction Step Two






Identifiers


|
REACTION_CXSMILES
|
[H-].C([Al+]CC(C)C)C(C)C.[C:11]([C:15]1[CH:22]=[CH:21][C:18]([C:19]#N)=[C:17]([C:23]#[C:24][C:25]([CH3:28])([CH3:27])[CH3:26])[N:16]=1)([CH3:14])([CH3:13])[CH3:12].S(=O)(=O)(O)[OH:30].[OH-].[Na+]>C1(C)C=CC=CC=1.ClCCl.O.C1COCC1>[C:11]([C:15]1[N:16]=[C:17]([C:23]#[C:24][C:25]([CH3:28])([CH3:27])[CH3:26])[C:18]([CH:19]=[O:30])=[CH:21][CH:22]=1)([CH3:14])([CH3:13])[CH3:12] |f:0.1,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
310 mL
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
72.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=NC(=C(C#N)C=C1)C#CC(C)(C)C
|
|
Name
|
|
|
Quantity
|
1500 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Step Three
Step Four
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred at −78° C. for a further 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
does not exceed −65° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for a further 12 h
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After re-cooling to −10° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture is stirred at room temperature for a further 12 h
|
|
Duration
|
12 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After re-cooling to −10° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the aqueous phase is separated off
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase is washed three times with 1000 ml of water each time
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
once with 500 ml of saturated sodium chloride solution, dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=N1)C#CC(C)(C)C)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
